N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide
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Overview
Description
N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a hydroxyphenyl group and a phenylcarbonyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide typically involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This reaction proceeds through a nucleophilic addition followed by an intramolecular cyclization to form the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide can undergo various chemical reactions including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions often involve the use of halogenating agents and bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted benzamides depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the phenylcarbonyl group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminophenyl)benzamide: A precursor in the synthesis of N-(2-hydroxyphenyl)-4-[(phenylcarbonyl)amino]benzamide.
2-hydroxy-N-phenylbenzamide: A compound with similar structural features but different functional groups.
4-[(phenylcarbonyl)amino]benzoic acid: Another related compound with potential biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
3743-24-6 |
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Molecular Formula |
C20H16N2O3 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-benzamido-N-(2-hydroxyphenyl)benzamide |
InChI |
InChI=1S/C20H16N2O3/c23-18-9-5-4-8-17(18)22-20(25)15-10-12-16(13-11-15)21-19(24)14-6-2-1-3-7-14/h1-13,23H,(H,21,24)(H,22,25) |
InChI Key |
PVNVNVCTHGBILM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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